molecular formula C8H6BrNO3S B1382486 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide CAS No. 1803567-42-1

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide

Cat. No.: B1382486
CAS No.: 1803567-42-1
M. Wt: 276.11 g/mol
InChI Key: ZUDCVPVAVABRMH-UHFFFAOYSA-N
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Description

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide plays a significant role in biochemical reactions, particularly as an inhibitor of the α-glucosidase enzyme . This enzyme is responsible for the breakdown of polysaccharides into monosaccharides, leading to an increase in blood glucose levels. The compound interacts with the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions with key residues such as Asp203, Asp542, Asp327, His600, and Arg526 . These interactions inhibit the enzyme’s activity, thereby reducing the breakdown of polysaccharides and lowering blood glucose levels.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression related to glucose metabolism . The compound’s inhibition of α-glucosidase leads to a decrease in glucose absorption in the intestines, which in turn affects cellular metabolism and energy production. Additionally, the compound has been observed to modulate the expression of genes involved in glucose transport and insulin signaling, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the α-glucosidase enzyme . The compound binds to the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions with key residues. This binding inhibits the enzyme’s activity, preventing the breakdown of polysaccharides into monosaccharides. Additionally, the compound has been shown to inhibit α-amylase, another enzyme involved in carbohydrate metabolism . The inhibition of these enzymes results in a decrease in glucose absorption and a subsequent reduction in blood glucose levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that the compound maintains its inhibitory effects on α-glucosidase and α-amylase, resulting in sustained reductions in blood glucose levels. Prolonged exposure to the compound may lead to adaptive changes in cellular function, such as upregulation of alternative glucose transport pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, the compound effectively inhibits α-glucosidase and α-amylase, leading to reductions in blood glucose levels without significant adverse effects. At higher doses, the compound may cause toxic effects, such as liver and kidney damage. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism . The compound interacts with enzymes such as α-glucosidase and α-amylase, inhibiting their activity and reducing the breakdown of polysaccharides into monosaccharides. This inhibition affects metabolic flux and metabolite levels, leading to reductions in blood glucose levels. Additionally, the compound may interact with other enzymes and cofactors involved in glucose metabolism, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is absorbed in the intestines and transported to various tissues, where it exerts its inhibitory effects on α-glucosidase and α-amylase. The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in carbohydrate metabolism . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments or organelles. These interactions affect the compound’s inhibitory effects on α-glucosidase and α-amylase, as well as its overall impact on cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide typically involves the bromination of 2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the molecule .

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide: The parent compound without the bromine atom.

    6-Chloro-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide: A similar compound with a chlorine atom instead of bromine.

    6-Fluoro-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide: A similar compound with a fluorine atom instead of bromine.

Uniqueness

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in biological systems .

Properties

IUPAC Name

6-bromo-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-6-1-2-7-5(3-6)4-8(11)10-14(7,12)13/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCVPVAVABRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)S(=O)(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218845
Record name 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-42-1
Record name 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803567-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide
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